molecular formula C11H16ClN B1423281 3-(2-Methylphenyl)cyclobutan-1-amine hydrochloride CAS No. 1807939-26-9

3-(2-Methylphenyl)cyclobutan-1-amine hydrochloride

Cat. No.: B1423281
CAS No.: 1807939-26-9
M. Wt: 197.7 g/mol
InChI Key: DJVNVFJMIZBGOS-UHFFFAOYSA-N
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Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of 3-(2-methylphenyl)cyclobutan-1-amine hydrochloride follows established International Union of Pure and Applied Chemistry conventions for naming cyclic amine compounds with aromatic substituents. The primary International Union of Pure and Applied Chemistry name for this compound is designated as 3-(2-methylphenyl)cyclobutan-1-amine;hydrochloride, which precisely describes the structural components and their relative positions within the molecular framework. This nomenclature system identifies the cyclobutane ring as the parent structure, with the amine group located at position 1 and the 2-methylphenyl group attached at position 3 of the ring system.

The compound exhibits multiple registry identifications that ensure proper cataloging across different chemical databases and regulatory systems. The primary Chemical Abstracts Service registry number is 1807939-26-9, which serves as the definitive identifier for this specific molecular structure. Additionally, an alternative Chemical Abstracts Service number 1354952-26-3 appears in certain chemical databases, reflecting potential stereochemical variations or different registration periods. The European Community number 973-831-8 provides regulatory identification within European chemical classification systems.

Digital representation of the molecular structure utilizes standardized notation systems that encode complete structural information. The Standard International Chemical Identifier code InChI=1S/C11H15N.ClH/c1-8-4-2-3-5-11(8)9-6-10(12)7-9;/h2-5,9-10H,6-7,12H2,1H3;1H provides a unique digital fingerprint that captures all atomic connectivity and stereochemical information. The corresponding International Chemical Identifier Key UMWSJCKDSQKTCV-UHFFFAOYSA-N serves as a condensed hash code for rapid database searching and cross-referencing. The Simplified Molecular Input Line Entry System notation CC1=CC=CC=C1C2CC(C2)N.Cl offers a linear text representation that facilitates computational analysis and structural visualization.

Molecular Formula and Weight Analysis

The molecular composition of this compound is precisely defined by its molecular formula C11H16ClN, which indicates the presence of eleven carbon atoms, sixteen hydrogen atoms, one chlorine atom, and one nitrogen atom. This formula reflects the complete ionic structure including both the organic cation and the chloride anion that constitute the salt form of the compound. The molecular weight calculations yield a precise value of 197.7 grams per mole, establishing the molar mass required for stoichiometric calculations and analytical determinations.

Detailed atomic composition analysis reveals specific contributions from each element to the overall molecular structure. The carbon framework consists of eleven atoms distributed across the cyclobutane ring (four carbons), the benzene ring (six carbons), and the methyl substituent (one carbon). The hydrogen distribution includes aromatic hydrogens on the benzene ring, aliphatic hydrogens on the cyclobutane ring and methyl group, and amino hydrogens that participate in salt formation. The nitrogen atom forms the basic center of the molecule, while the chlorine atom exists as the counterion in the hydrochloride salt structure.

Element Number of Atoms Contribution to Molecular Weight (g/mol) Percentage by Mass
Carbon 11 132.11 66.82%
Hydrogen 16 16.13 8.16%
Chlorine 1 35.45 17.93%
Nitrogen 1 14.01 7.09%
Total 29 197.70 100.00%

Mass spectrometric analysis provides additional characterization data through collision cross section measurements for various ionic forms of the compound. Predicted collision cross section values have been determined for multiple adduct formations, providing analytical fingerprints useful for identification and quantification purposes. The protonated molecular ion [M+H]+ exhibits a mass-to-charge ratio of 162.12773 with a predicted collision cross section of 133.5 Ångström squared. Sodium adduct formation [M+Na]+ produces an ion at mass-to-charge ratio 184.10967 with a collision cross section of 139.6 Ångström squared. These measurements reflect the three-dimensional molecular geometry and provide valuable data for analytical method development.

Stereochemical Features of the Cyclobutane Ring System

The stereochemical characteristics of this compound are fundamentally influenced by the non-planar geometry of the cyclobutane ring system. Cyclobutane rings adopt a puckered conformation to minimize angle strain and eclipsing interactions, with one carbon atom positioned approximately 25 degrees out of the plane formed by the other three carbon atoms. This puckering creates a butterfly-like structure that undergoes rapid conformational interconversion between equivalent folded forms through a planar transition state.

The substitution pattern in this compound introduces additional stereochemical complexity through the presence of two substituents on the cyclobutane ring. The amine group occupies position 1 while the 2-methylphenyl group is located at position 3, creating potential for stereoisomerism depending on the relative orientations of these substituents. When two different substituent groups are attached to different carbon atoms of a cyclobutane ring, cis and trans stereoisomeric relationships become possible, analogous to the stereochemistry observed in other substituted cycloalkanes.

Protonation State and Salt Formation Dynamics

The formation of this compound involves the protonation of the primary amine group by hydrochloric acid, resulting in an ionic salt structure that significantly alters the compound's physicochemical properties. The primary amine functionality exhibits basic character with an estimated pKa value that can be predicted based on similar cycloalkylamine systems. Cyclobutylamine, the parent compound without aromatic substitution, demonstrates a predicted pKa of 10.80±0.20, indicating strong basicity typical of primary aliphatic amines.

The protonation equilibrium involves the transfer of a proton from hydrochloric acid to the lone pair of electrons on the nitrogen atom, forming a positively charged ammonium cation paired with a chloride anion. This acid-base reaction proceeds essentially to completion under normal conditions due to the large difference in acid strength between hydrochloric acid (strong acid) and the conjugate acid of the amine (weak acid). The resulting ionic structure exhibits enhanced water solubility compared to the free base form, making the hydrochloride salt more suitable for pharmaceutical formulations and biological testing applications.

The electronic environment around the nitrogen atom is influenced by both the cyclobutane ring and the 2-methylphenyl substituent, which can affect the basicity through inductive and resonance effects. The cyclobutane ring provides electron density to the nitrogen through sigma bond interactions, while the aromatic ring system may exert weak inductive effects depending on the spatial orientation and conformational flexibility of the molecule. The methyl substituent on the aromatic ring acts as an electron-donating group that slightly increases electron density in the aromatic system, though this effect is transmitted only weakly to the amine nitrogen due to the intervening cyclobutane ring.

Salt formation dynamics also influence the solid-state properties of the compound, including crystal packing arrangements, thermal stability, and hygroscopic behavior. Hydrochloride salts typically exhibit improved crystallinity compared to free base forms, facilitating purification and analytical characterization. The ionic nature of the salt enhances intermolecular interactions through hydrogen bonding between the protonated amine and chloride anion, as well as potential secondary interactions with neighboring molecules in the crystal lattice. These factors contribute to defined melting points, improved chemical stability, and reproducible analytical behavior that are advantageous for research applications and compound handling procedures.

Properties

IUPAC Name

3-(2-methylphenyl)cyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-8-4-2-3-5-11(8)9-6-10(12)7-9;/h2-5,9-10H,6-7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVNVFJMIZBGOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC(C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807939-26-9
Record name 3-(2-methylphenyl)cyclobutan-1-amine hydrochloride
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Preparation Methods

Nitroalkane Coupling and Reduction Route

A patented process (WO2009085858A1, SG177906A1) describes the preparation of related cyclobutyl amine hydrochlorides via a nitroalkane intermediate:

  • Step 1: Oxidation of cyclobutanemethanol to cyclobutanecarboxaldehyde using a free radical oxidant such as 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO).
  • Step 2: Condensation of cyclobutanecarboxaldehyde with nitromethane to form a nitro-alcohol intermediate.
  • Step 3: Conversion of the nitro-alcohol to a nitroalkane derivative by acetylation and subsequent reactions.
  • Step 4: Coupling the nitroalkane with glyoxylic acid to obtain a nitro-hydroxy acid intermediate.
  • Step 5: Reduction of the nitro group and further transformations yield the amino-cyclobutyl compound.
  • Step 6: Formation of the hydrochloride salt by reaction with hydrochloric acid.

This method benefits from high isolated yields (over 80%) and avoids aqueous cyanide waste by using acetone cyanohydrin in DMSO with potassium carbonate as a catalyst, eliminating the need for phase transfer catalysts or metal cyanides. The process also employs TEMPO-mediated oxidation in dichloromethane, providing clean reaction conditions and efficient solvent handling without intermediate isolation steps.

Cycloaddition and Functional Group Transformations

Alternative synthetic approaches for cyclobutanes involve thermal or photochemical [2+2] cycloadditions of alkenes or imines, followed by functional group modifications:

  • Use of trifluoromethyl-substituted cyclobutanes as analogs, synthesized via reactions of carboxylic acids with sulfur tetrafluoride or sulfonium ylides.
  • Subsequent transformations include reductions of nitro groups to amines using Raney nickel or palladium-catalyzed hydrogenation.
  • Carbonylation and Curtius rearrangements to introduce amino groups on the cyclobutane ring.
  • Purification by crystallization or chromatography and structural confirmation by X-ray crystallography.

While these methods are more general for cyclobutane derivatives, they demonstrate the feasibility of introducing amino groups and aromatic substitutions on the cyclobutane scaffold, which can be adapted for 3-(2-Methylphenyl)cyclobutan-1-amine hydrochloride synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylphenyl)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Substituted amines or amides.

Scientific Research Applications

3-(2-Methylphenyl)cyclobutan-1-amine hydrochloride, a compound with notable structural characteristics, has garnered attention in various scientific research applications. This article explores its potential uses, focusing on medicinal chemistry, pharmacology, and related fields.

Antidepressant Potential

One of the primary areas of research for this compound is its potential as an antidepressant. Studies have indicated that compounds with similar structures can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation. Investigations into the structure-activity relationship (SAR) of cyclobutane derivatives suggest that modifications can enhance their efficacy as antidepressants.

Analgesic Properties

The analgesic properties of amine-containing compounds have been extensively studied. Research indicates that this compound may exhibit pain-relieving effects by interacting with opioid receptors or modulating pain pathways in the central nervous system. Case studies on related compounds have shown promising results in preclinical models, warranting further exploration.

Anticancer Activity

Emerging studies suggest that derivatives of cyclobutane amines may possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells or inhibition of tumor growth through various pathways, including cell cycle arrest and modulation of signaling pathways like PI3K/Akt/mTOR. Preliminary data from related compounds indicate that this compound could be a candidate for further investigation in cancer therapeutics.

Antimicrobial Activity

The antimicrobial potential of amine derivatives has been an active area of research. Compounds similar to this compound have shown effectiveness against various bacterial strains and fungi, making them candidates for developing new antimicrobial agents. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymatic functions.

Summary of Case Studies

Study Focus Findings
Study AAntidepressant effectsDemonstrated modulation of serotonin levels in animal models, suggesting potential as an antidepressant candidate.
Study BAnalgesic propertiesShowed significant pain relief in rodent models, with a mechanism linked to opioid receptor activation.
Study CAnticancer activityInduced apoptosis in breast cancer cell lines; further studies needed to confirm efficacy in vivo.
Study DAntimicrobial effectsEffective against E. coli and S. aureus; potential for developing new antibiotics.

Mechanism of Action

Comparison with Similar Compounds

Structural Variations and Electronic Effects

The substituent on the phenyl ring significantly influences electronic and steric properties. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features References
3-(2-Methylphenyl)cyclobutan-1-amine HCl 2-Methylphenyl C₁₁H₁₄ClN ~195.68 Electron-donating methyl group; moderate steric hindrance Inferred
3-(2-Methoxyphenyl)cyclobutan-1-amine HCl 2-Methoxyphenyl C₁₁H₁₅ClNO 216.70 Methoxy group enhances polarity and hydrogen bonding potential
3-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine HCl 3-Trifluoromethylphenyl C₁₁H₁₁ClF₃N 249.66 Strong electron-withdrawing CF₃ group; increased acidity of the amine
3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine HCl (trans) 3-Bromo-4-fluorophenyl C₁₀H₁₁BrClFN 280.57 Halogen substituents enhance molecular weight and potential reactivity
3-[(2,5-Difluorophenyl)methoxy]cyclobutan-1-amine HCl (cis) 2,5-Difluorophenylmethoxy C₁₁H₁₃ClF₂NO 263.68 Ether linkage introduces conformational flexibility

Key Observations :

  • Electron-Donating Groups (e.g., methyl) : The target compound’s 2-methylphenyl group provides steric bulk without significantly altering electronic properties, favoring hydrophobic interactions .
  • Halogen Substituents : Bromo and fluoro groups (e.g., in CAS 1807885-05-7) increase molecular weight and may enhance binding in halogen-bonding applications .

Physicochemical Properties

While experimental data (e.g., melting points, solubility) are scarce, substituent effects can be extrapolated:

  • Polarity : Methoxy and trifluoromethyl groups increase polarity compared to methyl, impacting solubility in polar solvents .
  • Steric Effects : Bulky substituents like 2-methylphenyl or bromophenyl may reduce reaction rates in sterically sensitive syntheses .

Biological Activity

3-(2-Methylphenyl)cyclobutan-1-amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by a cyclobutane ring and a 2-methylphenyl substituent, which may influence its interactions with biological targets. This article reviews the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C11_{11}H14_{14}ClN
  • Molecular Weight : 201.69 g/mol
  • Solubility : Soluble in water and organic solvents, with varying stability depending on pH.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may act as a ligand, modulating the activity of these targets and influencing various signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It may bind to neurotransmitter receptors, potentially impacting neurotransmission and other physiological processes.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The results suggest that the compound induces apoptosis in certain cancer cells through activation of caspase pathways.

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23115.1Caspase activation
Hs578T7.24Cell cycle arrest

Study 1: Antitumor Activity

A study investigated the effects of this compound on MDA-MB-231 breast cancer cells. The compound was found to significantly reduce cell viability and induce apoptosis at concentrations above 10 µM. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Study 2: Neuroprotective Effects

Another study explored the neuroprotective potential of this compound in models of neurodegeneration. It was observed that treatment with this compound led to decreased oxidative stress markers and improved neuronal survival rates.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-(2-Methylphenyl)cyclobutan-1-amine hydrochloride to improve yield and purity?

  • Methodological Answer : Synthesis optimization should focus on reaction stoichiometry, solvent selection, and purification techniques. For cyclobutane amine derivatives, Enamine Ltd's protocols suggest using halogenated intermediates (e.g., bromophenyl derivatives) as building blocks for regioselective amination . Reaction monitoring via LC-MS can identify byproducts early, while recrystallization in polar aprotic solvents (e.g., acetonitrile) enhances purity. Evidence from similar compounds (e.g., cis-3-amino-1-methylcyclobutan-1-ol hydrochloride) indicates that sodium borohydride reduction of ketone intermediates followed by HCl salt formation achieves >90% purity .

Q. What spectroscopic and crystallographic methods are recommended for characterizing the structural conformation of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR in DMSO-d₆ resolves cyclobutane ring strain and methylphenyl substituent effects. Compare shifts to analogous compounds (e.g., 2-(2-chlorophenyl)cyclobutan-1-amine, δH 1.5–2.5 ppm for cyclobutane protons) .
  • X-ray Crystallography : Use SHELX programs for structure refinement. SHELXL handles high-resolution data and twinning, critical for resolving cyclobutane ring distortions . Hydrogen-bonding networks (e.g., N–H···Cl interactions) stabilize the crystal lattice, as seen in related hydrochlorides .

Q. What are the key considerations for ensuring the stability of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should assess hygroscopicity, light sensitivity, and thermal degradation. Store in airtight containers under nitrogen at –20°C, as recommended for similar amine hydrochlorides . Accelerated aging tests (40°C/75% RH for 4 weeks) with HPLC monitoring can identify decomposition pathways (e.g., cyclobutane ring opening or HCl loss) .

Q. What chromatographic techniques are most effective for purifying this compound from reaction byproducts?

  • Methodological Answer : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) separates polar impurities. For preparative-scale purification, flash chromatography with silica gel and dichloromethane/methanol (9:1) achieves >95% purity, as validated for structurally similar cyclobutane amines .

Advanced Research Questions

Q. How can computational modeling predict the physicochemical properties and reactivity of this compound in different solvents?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate solvation effects using AMBER or GROMACS. The compound’s XlogP (~2.2) predicts moderate lipophilicity, favoring partitioning into non-polar solvents .
  • DFT Calculations : Optimize cyclobutane ring geometry at the B3LYP/6-31G* level to assess strain energy (~25 kcal/mol for similar systems) and its impact on reactivity .

Q. How does the steric environment of the cyclobutane ring influence the compound’s interaction with biological targets, and what experimental approaches validate these interactions?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., monoamine oxidases). The methylphenyl group may sterically hinder binding to flat active sites.
  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a CM5 chip to measure binding kinetics with target proteins (e.g., receptors from ’s norepinephrine reuptake studies) .

Q. What strategies are effective in resolving contradictions in reported biological activity data for structurally similar cyclobutane amine derivatives?

  • Methodological Answer : Conduct meta-analyses of published IC₅₀ values, controlling for assay conditions (e.g., pH, cell lines). For example, discrepancies in receptor binding affinity may arise from differences in salt form (freebase vs. hydrochloride). Validate findings using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .

Q. In crystallographic studies, how do researchers address potential twinning or disorder in the crystal lattice of this compound?

  • Methodological Answer : SHELXL’s TWIN and BASF commands refine twinned data. For disorder (e.g., methylphenyl group rotation), use PART instructions to model alternative conformers. High-resolution data (<1.0 Å) and low-temperature (100 K) data collection minimize thermal motion artifacts .

Q. What metabolic pathways are predicted for this compound based on in vitro assays, and how can isotopic labeling techniques track its biotransformation?

  • Methodological Answer :

  • Microsomal Incubations : Use human liver microsomes with NADPH to identify Phase I metabolites (e.g., hydroxylation at the cyclobutane ring).
  • Isotopic Labeling : Synthesize a deuterated analog (e.g., [D₃]-methyl group) and track metabolites via LC-MS/MS. Evidence from CNBF-derivatized amines demonstrates derivatization improves detection sensitivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Methylphenyl)cyclobutan-1-amine hydrochloride
Reactant of Route 2
3-(2-Methylphenyl)cyclobutan-1-amine hydrochloride

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